1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride
Description
Background and Historical Context
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride, a substituted phenethylamine derivative, emerged in scientific literature during the mid-20th century as part of structural explorations into amphetamine analogs. Its parent compound, 4-fluoroamphetamine (4-FA), was first synthesized in the 1940s but gained prominence in forensic chemistry after being identified in European drug seizures starting in 2007. The hydrochloride salt form became notable for its stability in analytical applications, particularly in chromatographic reference standards.
The compound’s detection in adulterated stimulant products, including tablets misrepresented as 3,4-methylenedioxymethamphetamine (MDMA), marked a critical inflection point in its forensic relevance. By 2015, the World Health Organization recognized its growing prevalence in recreational drug markets, prompting systematic reviews of its pharmacological profile.
Chemical Classification and Nomenclature
This compound belongs to the arylalkylamine class, specifically:
Structurally, it features a fluorinated phenyl ring attached to a dimethylaminopropyl backbone, with the hydrochloride salt enhancing crystallinity for analytical purposes. The fluorine atom at the para position significantly influences electronic distribution, affecting both physicochemical properties and receptor interactions.
Research Significance in Analytical Chemistry
The compound serves as:
- Chromatographic Reference Standard : Critical for calibrating gas chromatography-mass spectrometry (GC-MS) systems in forensic toxicology.
- Isomer Differentiation Model : Used to develop techniques distinguishing positional isomers (e.g., 2- vs. 4-fluoroamphetamine) via infrared spectroscopy.
- Metabolic Study Subject : Investigated in human serum and urine to understand fluorinated amphetamine pharmacokinetics.
Its detection in biological matrices at concentrations up to 475 ng/mL demonstrates analytical challenges in distinguishing it from related stimulants.
Scientific Research Objectives
Current research priorities include:
- Pharmacological Mechanism Elucidation : Characterizing interactions with monoamine transporters and receptors.
- Analytical Method Optimization : Enhancing GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols for sub-ng/mL detection.
- Metabolic Pathway Mapping : Identifying phase I/II metabolites in human hepatocyte models.
- Isomeric Discrimination : Advancing GC-infrared spectroscopy (GC-IR) techniques for forensic identification.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNVDQWUGUEUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626740 | |
| Record name | 1-(4-Fluorophenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413-54-9 | |
| Record name | 1-(4-Fluorophenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Fluorophenyl)-2-methyl-2-aminopropane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Wittig-Horner Reaction-Based Synthesis of Fluorophenyl Propylene Intermediates
A patented industrially viable method involves the synthesis of 1-(4-fluorophenyl)-2-methylpropan-2-amine precursors via a Wittig-Horner reaction, which is a key carbon–carbon bond-forming step:
- Step 1: Preparation of 4-fluorobenzyl phosphonate esters by reacting 4-fluorobenzyl chloride with trialkyl phosphites (e.g., trimethyl or triethyl phosphite) under reflux conditions.
- Step 2: Reaction of the phosphonate ester with fluoroacetophenone under strong alkaline conditions (using bases such as sodium hydroxide or potassium hydroxide) in polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone) at 0–50 °C for 2–24 hours.
- This step yields 1-(4-fluorophenyl)-2-methylpropene intermediates with high purity and yield (above 94%).
Reaction conditions and yields from patent examples:
| Parameter | Range/Value |
|---|---|
| Base used | NaOH, KOH, sodium methylate, etc. |
| Solvent | Benzene, toluene, dimethylbenzene, DMF, DMSO, NMP |
| Temperature | 0–50 °C |
| Reaction time | 2–24 hours |
| Molar ratio (phosphonate:acetophenone) | 1:1 to 1:1.5 |
| Yield | 94–96% |
| Purity | >94% |
This method is advantageous due to mild conditions, commercially available reagents, and suitability for scale-up with environmental and cost benefits by using trialkyl phosphites instead of triphenylphosphine derivatives.
Reductive Amination to Form the Target Amine
Following the formation of the fluorophenyl propylene intermediate, the key step to obtain 1-(4-fluorophenyl)-2-methylpropan-2-amine involves reductive amination:
- The intermediate ketone or aldehyde is reacted with ammonia or a suitable amine source.
- A reducing agent such as sodium cyanoborohydride or catalytic hydrogenation is employed to reduce the imine intermediate to the amine.
- The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid.
While specific detailed protocols for this step on this exact compound are limited in open literature, reductive amination is a well-established method for synthesizing branched amines from ketones or aldehydes.
Alternative Synthetic Routes and Considerations
- Some literature suggests the synthesis of related amino alcohol hydrochlorides (e.g., 1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride) via multi-step routes involving azido intermediates and cycloaddition reactions, but these are less direct and more complex.
- Industrial methods may optimize reaction conditions such as solvent choice, temperature, and base concentration to maximize yield and purity while minimizing by-products and environmental impact.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Phosphonate ester formation | Nucleophilic substitution | 4-fluorobenzyl chloride + trialkyl phosphite, reflux 170–180 °C | ~95 | High yield, commercial reagents |
| 2. Wittig-Horner reaction | Carbon–carbon bond formation | Phosphonate ester + fluoroacetophenone, NaOH/KOH, DMF/DMSO, 0–50 °C, 2–24 h | 94–96 | Mild conditions, industrially scalable |
| 3. Reductive amination | Imine formation + reduction | Ketone intermediate + NH3 + NaBH3CN or catalytic H2 | Not specified | Standard method for amine formation |
| 4. Hydrochloride salt formation | Acid-base reaction | Free amine + HCl | Quantitative | Stabilizes amine for handling |
Research Findings and Industrial Relevance
- The Wittig-Horner approach using trialkyl phosphites reduces raw material costs and environmental impact compared to traditional triphenylphosphine methods.
- Use of polar aprotic solvents as catalysts accelerates the reaction and improves equipment throughput.
- The process yields high-purity intermediates suitable for further functionalization.
- The final amine hydrochloride salt is preferred for stability and ease of handling in pharmaceutical applications.
- These methods have been validated in industrial patent literature with yields consistently above 94%, demonstrating robustness and scalability.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride is a chemical compound with potential therapeutic and industrial applications. It belongs to the class of substituted amphetamines and contains a fluorine atom on the phenyl ring, influencing its chemical properties and biological activity.
Scientific Research Applications
Medicinal Chemistry This compound is investigated for potential uses in creating therapeutic agents, especially for neurological disorders.
Pharmacology Its effects on neurotransmitter systems and its potential as a psychoactive substance are under investigation. It can act as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine, enhancing neurotransmission and producing stimulant and entactogenic effects. The molecular targets include transporters and receptors associated with these neurotransmitters, influencing their release and reuptake processes.
Analytical Chemistry It is used as a reference standard in analytical methods to detect and quantify similar compounds in biological samples.
Industrial Chemistry The compound is used as an intermediate in the synthesis of other fluorinated organic compounds with various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine. By increasing the levels of these neurotransmitters in the synaptic cleft, it enhances neurotransmission and produces stimulant and entactogenic effects. The molecular targets include transporters and receptors associated with these neurotransmitters, influencing their release and reuptake processes.
Comparison with Similar Compounds
Chlorphentermine (1-(4-Chlorophenyl)-2-methylpropan-2-amine)
- Molecular Formula : C₁₀H₁₅ClN
- Molecular Weight : 183.7
- Substituent : Chlorine at the para position.
- Pharmacology: A well-known anorectic agent acting as a norepinephrine reuptake inhibitor. The chlorine atom’s larger size and lower electronegativity compared to fluorine may reduce receptor binding specificity but enhance lipophilicity .
2-(4-Fluorophenyl)propan-2-amine Hydrochloride
- Molecular Formula : C₉H₁₃ClFN
- Molecular Weight : 189.66
- Substituent : Fluorine at the para position, but the amine group is at the propan-2 position (vs. propan-2-amine in the target compound).
- Applications : Used in chemical synthesis for its versatility in drug development and materials science .
Functional Group Variations
1-(4-Methoxyphenyl)propan-2-amine Hydrochloride
- Molecular Formula: C₁₀H₁₆ClNO
- Molecular Weight : 217.7
- Substituent : Methoxy (-OCH₃) at the para position.
- Properties : The electron-donating methoxy group increases solubility but reduces metabolic stability compared to fluorine. Positive color tests (e.g., green with Mandelin’s reagent) distinguish it from halogenated analogs .
4-Fluoromethcathinone (4-FMC)
- Molecular Formula: C₁₀H₁₁FNO·HCl
- Molecular Weight : 225.66 (hydrochloride form).
- Substituent : β-keto group adjacent to the amine.
- Pharmacology: A cathinone derivative with stimulant effects due to dopamine and norepinephrine reuptake inhibition. The β-keto group enhances metabolic liability compared to non-keto amphetamines .
Positional and Stereoisomers
1-(3-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride
Enantiomers: (R)- and (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride
- Molecular Formula : C₁₀H₁₅ClFN
- Molecular Weight : 203.68.
- Key Difference : Stereochemistry at the chiral center (propan-1-amine vs. propan-2-amine). Enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles .
Structural and Pharmacological Comparison Table
Biological Activity
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride, also known as 4-fluoroamphetamine (4-FA), is a compound that has garnered interest in pharmacological and biochemical research due to its stimulant and psychoactive properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C10H15ClFN
- CAS Number : 2413-54-9
The structure consists of a fluorinated phenyl ring attached to a branched amine, which contributes to its biological activity.
The primary mechanism of action of this compound involves its interaction with neurotransmitter systems, particularly:
- Dopamine : Acts as a releasing agent and reuptake inhibitor, enhancing dopaminergic transmission.
- Serotonin : Similar to its effects on dopamine, it increases serotonin levels in the synaptic cleft.
- Norepinephrine : It also influences norepinephrine release, contributing to its stimulant effects.
This compound's ability to modulate these neurotransmitter systems results in stimulant and entactogenic effects, making it of interest for both therapeutic and recreational use .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapid absorption when administered orally or via other routes.
- Distribution : Lipophilic nature suggests extensive distribution in body tissues.
- Metabolism : Metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
- Excretion : Primarily excreted through urine, with metabolites detectable in biological samples .
Stimulant Effects
This compound exhibits several stimulant effects:
- Increased Energy : Users report heightened energy levels and alertness.
- Enhanced Mood : The compound is associated with feelings of euphoria and sociability.
These effects are attributed to increased levels of key neurotransmitters in the brain.
Case Studies
Several studies have explored the biological effects of this compound:
- Neurotransmitter Release Study :
- Comparative Analysis with Other Compounds :
Safety and Toxicology
While this compound has shown promising biological activity, safety concerns remain:
- Toxicity Studies : Research indicates potential cytotoxic effects at high doses, particularly affecting neuronal viability. Long-term exposure studies are necessary to fully understand chronic effects .
Applications in Research
This compound has several applications in scientific research:
Q & A
Basic Research Questions
Q. What are the key considerations in optimizing the synthesis of 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride to achieve high purity?
- Methodological Answer : Synthesis optimization should focus on:
- Precursor Selection : Use fluorophenyl-containing intermediates (e.g., 4-fluorophenylmagnesium bromide) coupled with tert-amine backbones, as seen in structurally similar compounds like (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride .
- Reaction Conditions : Control temperature (e.g., 234°C melting point observed in chlorophenyl analogs suggests thermal stability ) and pH to minimize side reactions.
- Purification : Employ recrystallization or column chromatography, guided by LogP (~4.12) and polar surface area (PSA ~26.02 Ų) to select solvents .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- HPLC-MS : For purity assessment, referencing methods used for fluorophenyl-containing pharmaceuticals (e.g., Citalopram impurities, which require detection limits <0.1% ).
- NMR : ¹H/¹³C NMR to confirm substituent positions, leveraging data from analogs like 1-cyclopropyl-2-methylpropan-1-amine hydrochloride .
- Thermal Analysis : Differential scanning calorimetry (DSC) to verify decomposition patterns (e.g., melting point ~234°C in chlorophenyl analogs ).
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported receptor binding affinities of this compound across studies?
- Methodological Answer :
- Assay Standardization : Control variables such as buffer pH, temperature, and cell lines (e.g., fluorophenyl derivatives in serotonin receptor studies ).
- Competitive Binding Experiments : Use radiolabeled ligands (e.g., [³H]-WAY-100635 for 5-HT1A receptors) to validate affinity measurements .
- Data Normalization : Adjust for batch-to-batch purity variations using HPLC-MS .
Q. What experimental strategies are effective in elucidating the metabolic pathways of this compound in vitro?
- Methodological Answer :
- Liver Microsome Assays : Incubate with NADPH-supplemented human liver microsomes and analyze metabolites via LC-QTOF-MS, as applied to similar tertiary amines .
- Isotope Labeling : Introduce deuterium at the methyl group to track metabolic cleavage sites .
- Enzyme Inhibition Studies : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
Q. How should researchers address conflicting solubility data in aqueous vs. lipid matrices?
- Methodological Answer :
- Partition Coefficient Refinement : Measure LogD at physiological pH (7.4) using shake-flask methods, as LogP (4.12) may not reflect ionization .
- Solubility Enhancers : Test cyclodextrins or lipid-based carriers, inspired by formulations for hydrophobic fluorophenyl derivatives .
- Molecular Dynamics (MD) Simulations : Model interactions with water/lipid bilayers to predict solubility behavior .
Data Contradiction Analysis
Q. Why do computational models and experimental results diverge in predicting the compound’s bioavailability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
